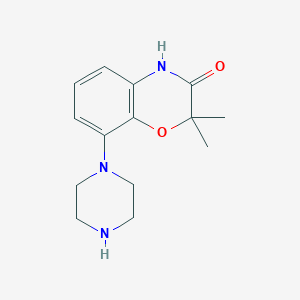

2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2)13(18)16-10-4-3-5-11(12(10)19-14)17-8-6-15-7-9-17/h3-5,15H,6-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADINTVECPXWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C(=CC=C2)N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with piperazine in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Halides, amines; reactions may require catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Natural Benzoxazinoids

- DIBOA : Contains hydroxyl groups at positions 2 and 4, conferring antioxidant and antiradical properties .

- DIMBOA : Features a methoxy group at position 7 in addition to hydroxyl groups, enhancing stability and bioactivity against herbivores and pathogens .

- GDIMBOA : The glucosylated form of DIMBOA, stored in vacuoles for rapid activation upon plant stress .

Key Findings:

Antimicrobial Efficacy: Natural benzoxazinoids like DIMBOA exhibit moderate antimicrobial activity (MIC >100 µg/mL), whereas synthetic derivatives with optimized substituents achieve significantly lower MIC values (6.25–16 µg/mL) . The piperazine group in 2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one may improve cell membrane penetration, though experimental validation is needed.

Receptor Interaction: Piperazine-containing benzoxazinones demonstrate GPCR signaling bias. For example, 5-hydroxy-8-(4-methylpiperazin-1-yl)-4H-1,4-benzoxazin-3-one shows β-arrestin bias at the D2 receptor due to its aromatic nitrogen configuration .

Metabolic Stability : Methyl groups at the 2-position may reduce oxidative degradation compared to hydroxylated natural analogs, as seen in glucosylated DIMBOA derivatives .

Biological Activity

2,2-Dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoxazine core with a piperazine ring, which is known to influence its pharmacological properties. The molecular formula is and its structure is characterized by the following groups:

- Benzoxazine moiety : Contributes to its chemical reactivity.

- Piperazine ring : Enhances interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives. For instance, derivatives similar to this compound have shown activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoxazine Derivative | Staphylococcus aureus | 0.0039 mg/mL |

| Benzoxazine Derivative | Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound may exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has also been investigated. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colon Cancer) | 16.7 µM | Cytotoxic effects observed |

| A549 (Lung Adenocarcinoma) | 38.53 µM | Moderate cytotoxicity |

The mechanism of action appears to involve the modulation of apoptotic pathways, making these compounds promising candidates for cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzoxazine moiety may interact with enzyme active sites.

- Receptor Binding : The piperazine ring can form hydrogen bonds with receptor proteins.

- Cytotoxic Effects : Induction of apoptosis through modulation of cellular signaling pathways.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Study on Antibacterial Activity : A comprehensive evaluation of monomeric alkaloids demonstrated significant antibacterial effects against a range of pathogens, suggesting that structural modifications can enhance activity .

- Anticancer Research : Investigations into aminophenoxazinones revealed their potential as anticancer agents with specific activity against gastric and colon cancer cells .

Q & A

Q. What synthetic methodologies are employed to synthesize 2,2-dimethyl-8-piperazin-1-yl-4H-1,4-benzoxazin-3-one, and how is its structural integrity validated?

The synthesis of benzoxazin-3-one derivatives typically involves ring-opening reactions of intermediates with nucleophiles like piperazine. For example, intermediates such as 1,4-benzoxazin-3-one scaffolds are prepared via cyclization of ortho-substituted phenols with chloroacetyl chloride, followed by substitution at the C8 position with piperazine . Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm substituent positions and purity .

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound?

Standard methods include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Synthetic derivatives of 1,4-benzoxazin-3-one have shown MIC values as low as 16 µg/mL against S. aureus .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Efflux pump inhibition assays to evaluate activity against Gram-negative pathogens with intrinsic resistance mechanisms .

Q. How does the structural framework of this compound compare to natural benzoxazinoids like DIMBOA?

Natural benzoxazinoids (e.g., DIMBOA, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) lack the piperazine and dimethyl substituents present in the synthetic compound. The addition of piperazine enhances solubility and hydrogen-bonding potential, while dimethyl groups at C2 improve metabolic stability . Computational docking studies suggest piperazine may interact with bacterial membrane proteins or efflux pump components .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives?

A QSAR study of 111 benzoxazin-3-one derivatives identified key descriptors for antimicrobial activity:

- Shape-based descriptors (e.g., molecular volume) correlate with Gram-negative activity.

- Hydrogen-bond acceptors/donors (e.g., piperazine’s NH groups) enhance potency against fungi.

- VolSurf parameters predict membrane permeability .

For example, substituting C8 with bulkier groups (e.g., cyclohexyl) improves Gram-positive activity, while fluorination at C7 increases antifungal potency .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data across studies?

Discrepancies often arise from:

- Strain-specific efflux pump expression : Use isogenic bacterial strains (e.g., E. coli ΔacrB) to isolate compound efflux susceptibility .

- Biofilm vs. planktonic assays : Biofilm-embedded microbes show reduced susceptibility; incorporate biofilm disruption agents (e.g., EDTA) in MIC assays .

- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Q. How can combinatorial chemistry and in silico design accelerate the discovery of derivatives with enhanced activity?

- Virtual screening : Use QSAR-predicted active sites (e.g., Gram-negative efflux pump binding pockets) to prioritize substituents.

- Fragment-based design : Combine piperazine’s hydrogen-bonding capacity with hydrophobic groups (e.g., 4-cyclohexyl) to balance solubility and membrane penetration .

- Diversity-oriented synthesis : Generate a library of 50–100 derivatives via parallel reactions, focusing on C2, C7, and C8 substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.